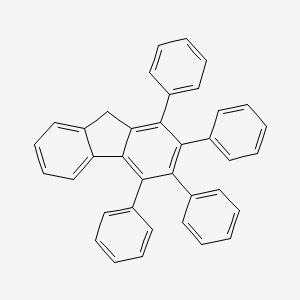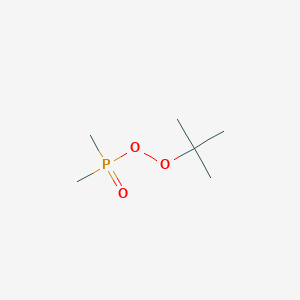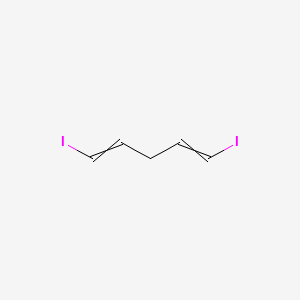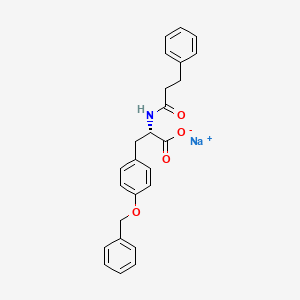![molecular formula C16H8Br6N2S B14493042 2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole CAS No. 63140-61-4](/img/structure/B14493042.png)
2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole is a chemical compound known for its unique structure and properties It consists of a thiadiazole ring substituted with two phenyl groups, each bearing a tribromomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole typically involves the reaction of 4-chlorothiophenol or 4-halogenphenyl methyl sulfone with tribromomethyl reagents. The process includes nitration followed by substitution reactions with ammonia, amines, hydrazines, and phenolates . The reaction conditions often involve the use of solvents like carbon tetrachloride and catalysts such as benzoyl peroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the availability of starting materials and optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: Commonly with ammonia, amines, hydrazines, and phenolates.
Reduction Reactions: Reduction of nitro groups to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like ammonia, amines, hydrazines, and phenolates under conditions involving solvents such as carbon tetrachloride and catalysts like benzoyl peroxide.
Reduction Reactions: Reagents like hydrogen gas or metal hydrides under appropriate conditions.
Major Products Formed
Substitution Reactions: Products include 2-nitroaniline, 2-nitrophenylhydrazine, and diphenyl ether derivatives.
Reduction Reactions: Products include corresponding amines and benzimidazoles.
Applications De Recherche Scientifique
2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole involves its interaction with molecular targets and pathways. The compound’s tribromomethyl groups are reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Tribromomethyl Sulfone Derivatives: These compounds share the tribromomethyl group and exhibit similar reactivity and applications.
Bromoform Derivatives: Compounds like bromoform also contain bromine atoms and are used in similar chemical reactions.
Uniqueness
2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole is unique due to its specific structure, which combines the tribromomethyl groups with a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
63140-61-4 |
|---|---|
Formule moléculaire |
C16H8Br6N2S |
Poids moléculaire |
739.7 g/mol |
Nom IUPAC |
2,5-bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H8Br6N2S/c17-15(18,19)11-5-1-9(2-6-11)13-23-24-14(25-13)10-3-7-12(8-4-10)16(20,21)22/h1-8H |
Clé InChI |
RKXGEAIIJYUSAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)C(Br)(Br)Br)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


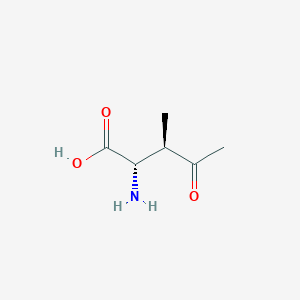
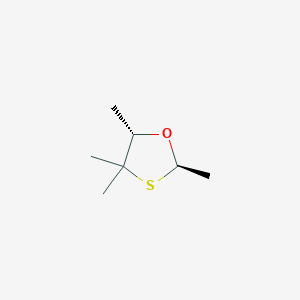
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
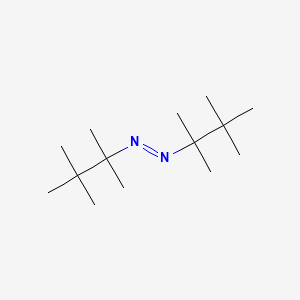
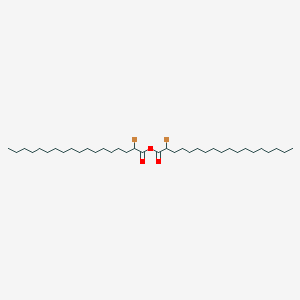
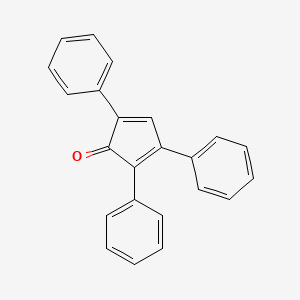
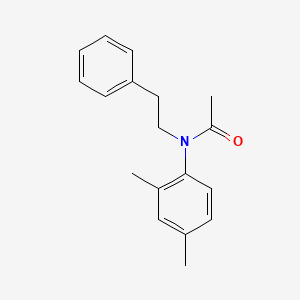
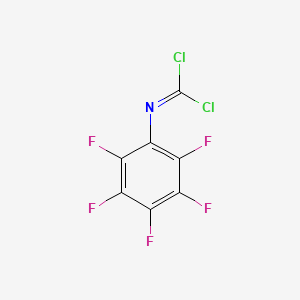

![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
